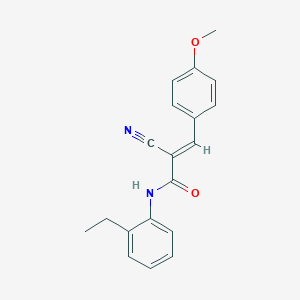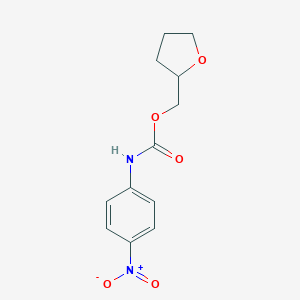
Tetrahydrofuran-2-ylmethyl (4-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrofuran-2-ylmethyl (4-nitrophenyl)carbamate, commonly known as TFMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMK is a versatile compound that can be synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
TFMK acts as a protease inhibitor by binding to the active site of the protease enzyme and preventing its activity. Proteases are enzymes that cleave peptide bonds in proteins, and their activity is essential for many biological processes. By inhibiting protease activity, TFMK can disrupt these processes and potentially be used as a therapeutic agent.
Biochemical and Physiological Effects:
TFMK has been shown to exhibit antitumor and antimicrobial activities in vitro. In addition, TFMK has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. These proteases play important roles in various biological processes, such as blood clotting, inflammation, and digestion. Therefore, TFMK may have potential therapeutic applications in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
TFMK has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, TFMK also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Orientations Futures
There are several future directions for TFMK research, including the development of new synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its interactions with other compounds and biological systems. In addition, TFMK may have potential applications in materials science, such as the synthesis of novel polymers and materials. Overall, TFMK is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Méthodes De Synthèse
TFMK can be synthesized using several methods, including the reaction of 4-nitrophenyl isocyanate with tetrahydrofuran-2-ylmethanol in the presence of a base, such as triethylamine. The reaction proceeds via the formation of a carbamate intermediate, which is then converted to TFMK upon heating. Another method involves the reaction of 4-nitrophenyl isocyanate with tetrahydrofuran-2-ylmethanol in the presence of a Lewis acid catalyst, such as zinc chloride. This method results in higher yields of TFMK and shorter reaction times.
Applications De Recherche Scientifique
TFMK has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, TFMK has been shown to exhibit antitumor and antimicrobial activities. In biochemistry, TFMK has been used as a protease inhibitor to study the role of proteases in various biological processes. In materials science, TFMK has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
Nom du produit |
Tetrahydrofuran-2-ylmethyl (4-nitrophenyl)carbamate |
|---|---|
Formule moléculaire |
C12H14N2O5 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H14N2O5/c15-12(19-8-11-2-1-7-18-11)13-9-3-5-10(6-4-9)14(16)17/h3-6,11H,1-2,7-8H2,(H,13,15) |
Clé InChI |
REKFWYMOEPCWKP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1CC(OC1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)

![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)
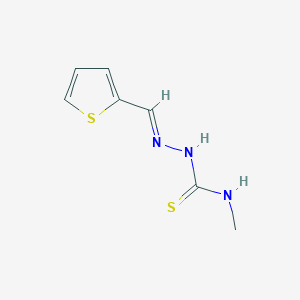
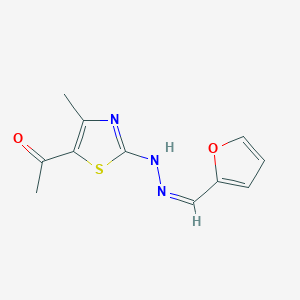
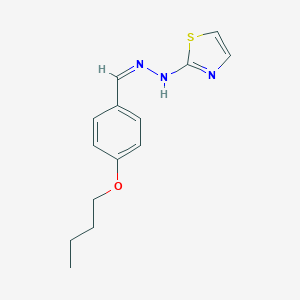
![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)

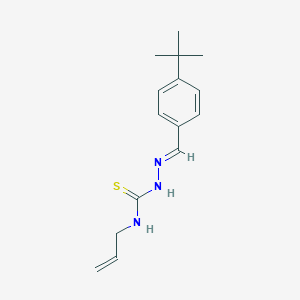
![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
